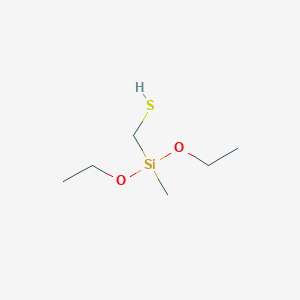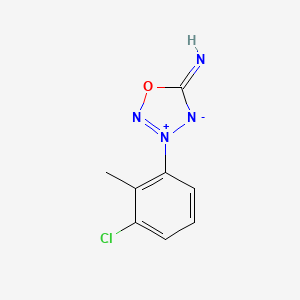
(Chloromethyl)triphenylphosphonium iodide
Overview
Description
(Chloromethyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C19H17ClP.I. It is a quaternary phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a chloromethyl group, with iodide as the counterion. This compound is of significant interest in organic synthesis and various chemical applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with chloromethyl iodide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+ClCH2I→Ph3PCH2Cl+I−
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: It can also participate in elimination reactions to form alkenes. For example, treatment with a strong base can lead to the formation of a vinylphosphonium salt.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for specific transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields (azidomethyl)triphenylphosphonium iodide, while elimination with sodium hydride forms vinyltriphenylphosphonium iodide.
Chemistry:
Catalysis: this compound is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and ylides, which are valuable intermediates in organic synthesis.
Biology and Medicine:
Mitochondrial Targeting: Due to its lipophilic cationic nature, this compound can accumulate in mitochondria, making it useful for mitochondrial targeting in biological studies.
Drug Delivery: It is explored for its potential in targeted drug delivery systems, particularly for delivering therapeutic agents to mitochondria.
Industry:
Corrosion Inhibition: The compound is used in formulations for corrosion inhibition, protecting metals from oxidative damage.
Polymer Chemistry: It is employed in the modification of polymers to introduce phosphonium functionalities, enhancing their properties.
Mechanism of Action
The mechanism of action of (Chloromethyl)triphenylphosphonium iodide primarily involves its ability to act as an electrophile due to the positively charged phosphorus atom. This electrophilic nature allows it to react readily with nucleophiles, facilitating various chemical transformations. In biological systems, its lipophilic cationic structure enables it to cross cell membranes and accumulate in mitochondria, where it can exert effects on mitochondrial function and dynamics.
Comparison with Similar Compounds
- (Bromomethyl)triphenylphosphonium bromide
- (Iodomethyl)triphenylphosphonium iodide
- (Methoxymethyl)triphenylphosphonium chloride
Comparison:
- Reactivity: (Chloromethyl)triphenylphosphonium iodide is more reactive in nucleophilic substitution reactions compared to its bromomethyl and iodomethyl counterparts due to the better leaving group ability of iodide.
- Stability: It is generally more stable than (Methoxymethyl)triphenylphosphonium chloride, which can undergo hydrolysis under certain conditions.
- Applications: While all these compounds are used in organic synthesis, this compound is particularly favored for its balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
chloromethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNRWRKDEPEIAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClIP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466379 | |
| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68089-86-1 | |
| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)












